

# An In-depth Technical Guide to 6-Methoxy-4-nitro-1H-indole

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## Compound of Interest

Compound Name: 6-Methoxy-4-nitro-1H-indole

Cat. No.: B1371881

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CAS Number: 885520-66-1

This technical guide provides a comprehensive overview of **6-Methoxy-4-nitro-1H-indole**, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a proposed synthetic route, predicted spectroscopic data, potential applications, and essential safety and handling protocols.

## Introduction to the Nitroindole Scaffold

Indole and its derivatives are fundamental structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals.<sup>[1]</sup> The introduction of a nitro group to the indole core significantly modulates its electronic properties and biological activity.<sup>[2]</sup> Nitroindoles are recognized as versatile building blocks in medicinal chemistry, with applications ranging from anticancer agents to inhibitors of key enzymes.<sup>[3][4][5]</sup> The presence of the electron-withdrawing nitro group can enhance the binding affinity of these molecules to biological targets and provides a handle for further chemical modifications.<sup>[3]</sup>

**6-Methoxy-4-nitro-1H-indole** is a specific isomer that combines the electronic features of a methoxy group at the 6-position and a nitro group at the 4-position. This substitution pattern is anticipated to influence the molecule's reactivity, spectroscopic properties, and biological profile in a unique manner.

## Chemical and Physical Properties

A summary of the known and predicted properties of **6-Methoxy-4-nitro-1H-indole** is presented in the table below.

| Property          | Value  | Source                             |
|-------------------|--|------------------------------------|
| CAS Number        | 885520-66-1  | [6]                                |
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>          | [6]                                |
| Molecular Weight  | 192.17 g/mol   | [6]                                |
| Appearance        | Predicted: Yellow to brown solid                                     | Inferred from related nitroindoles |
| Solubility        | Predicted: Soluble in organic solvents like DMSO, DMF, and methanol. | Inferred from related nitroindoles |
| Melting Point     | Not available  |                                    |
| Boiling Point     | Not available  |                                    |

## Proposed Synthesis of 6-Methoxy-4-nitro-1H-indole

While a specific, detailed synthesis for **6-Methoxy-4-nitro-1H-indole** is not readily available in the literature, a plausible synthetic route can be proposed based on established indole synthesis methodologies, such as the Reissert indole synthesis.[7] A potential retrosynthetic analysis is outlined below.



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Caption: Retrosynthetic analysis for **6-Methoxy-4-nitro-1H-indole**.

## Step-by-Step Experimental Protocol:

### Step 1: Synthesis of 5-Methoxy-2-methyl-3-nitroaniline

- Nitration of 3-methoxytoluene: To a cooled solution of 3-methoxytoluene in sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid while maintaining a low temperature.
- Purification: After the reaction is complete, pour the mixture over ice and extract the product with an organic solvent. The desired 2-nitro-5-methoxytoluene isomer is then separated by chromatography.
- Reduction: The nitro group at the 2-position is selectively reduced to an amine using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid, to yield 5-methoxy-2-methyl-3-nitroaniline.

### Step 2: Synthesis of Ethyl N-(5-methoxy-2-methyl-3-nitrophenyl)formimidate

- Imidate formation: React 5-methoxy-2-methyl-3-nitroaniline with triethyl orthoformate in the presence of an acid catalyst.
- Workup: The reaction mixture is heated, and the ethanol formed is distilled off to drive the reaction to completion. The resulting imidate ester is purified by vacuum distillation.<sup>[7]</sup>

### Step 3: Reissert Indole Synthesis of **6-Methoxy-4-nitro-1H-indole**

- Cyclization: To a solution of diethyl oxalate in dry dimethylformamide (DMF), add potassium ethoxide with vigorous stirring. This solution is then added to a solution of the ethyl N-(5-methoxy-2-methyl-3-nitrophenyl)formimidate in dry dimethyl sulfoxide (DMSO).<sup>[7]</sup>
- Precipitation and Purification: The reaction mixture is stirred at a slightly elevated temperature. Water is then added to precipitate the crude **6-Methoxy-4-nitro-1H-indole**. The product is then collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol or methanol.<sup>[7]</sup>

## Spectroscopic Analysis (Predicted)

The following spectroscopic data for **6-Methoxy-4-nitro-1H-indole** is predicted based on the analysis of structurally related compounds.<sup>[8][9]</sup>

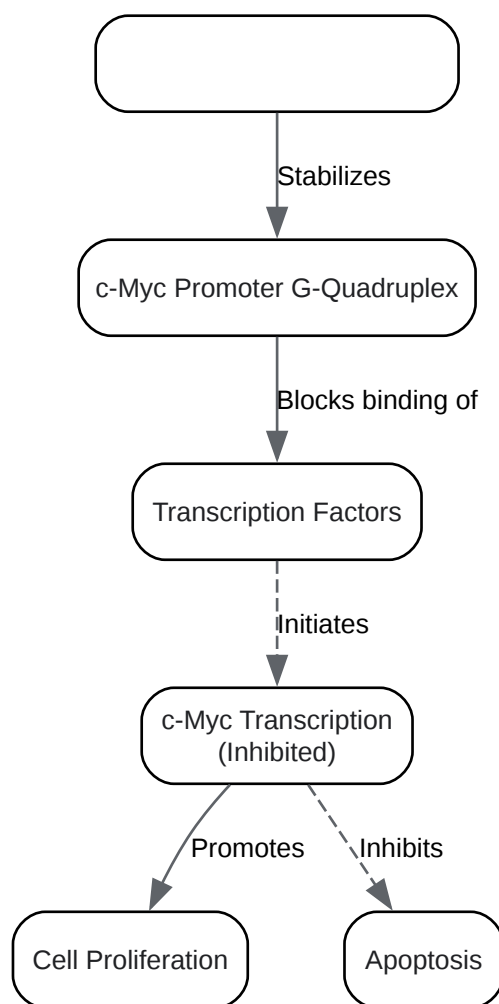
| Technique                 | Predicted Data   |
|---------------------------|--|
| $^1\text{H}$ NMR          | $\delta$ ~11.0-12.0 (s, 1H, NH), $\delta$ ~7.5-8.0 (m, 2H, Ar-H), $\delta$ ~6.8-7.2 (m, 2H, Ar-H), $\delta$ ~3.9 (s, 3H, OCH <sub>3</sub> )    |
| $^{13}\text{C}$ NMR       | $\delta$ ~160 (C-O), $\delta$ ~140 (C-NO <sub>2</sub> ), $\delta$ ~135-100 (aromatic carbons), $\delta$ ~56 (OCH <sub>3</sub> )                |
| FT-IR (cm <sup>-1</sup> ) | ~3400-3300 (N-H stretch), ~1520 and ~1340 (asymmetric and symmetric NO <sub>2</sub> stretch), ~1250 (C-O stretch)                              |
| Mass Spec (m/z)           | 192 [M] <sup>+</sup> , fragments corresponding to loss of NO <sub>2</sub> , OCH <sub>3</sub> , and other characteristic indole ring fragments. |

## Potential Applications in Research

The **6-methoxy-4-nitro-1H-indole** scaffold holds considerable promise for applications in drug discovery and medicinal chemistry, primarily inferred from the established biological activities of other substituted nitroindoles.

## Anticancer Drug Development

Nitroindole derivatives have demonstrated significant potential as anticancer agents.<sup>[4][5]</sup> One promising mechanism of action is the stabilization of G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression.<sup>[4]</sup><sup>[5]</sup> The planar aromatic core of **6-methoxy-4-nitro-1H-indole** could facilitate stacking interactions with the G-quartets, while the substituents could be tailored to enhance binding affinity and selectivity.



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Caption: Hypothetical mechanism of anticancer activity.

## Neuronal Nitric Oxide Synthase (nNOS) Inhibition

The 7-nitroindole scaffold is a well-established pharmacophore for the development of selective inhibitors of neuronal nitric oxide synthase (nNOS).[3] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders.[3] It is plausible that **6-methoxy-4-nitro-1H-indole** could also exhibit inhibitory activity against nNOS, making it a valuable starting point for the development of novel therapeutics for neurodegenerative diseases.

## Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **6-Methoxy-4-nitro-1H-indole**. The following guidelines are based on general principles for

handling nitro-containing aromatic compounds.[10][11][12][13][14]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
- Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11]
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[10]
- First Aid:
  - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10]
  - Skin Contact: Wash the affected area thoroughly with soap and water.[10]
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]
  - Ingestion: Do not induce vomiting. Seek immediate medical attention.[10]
- Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local regulations.[10]

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